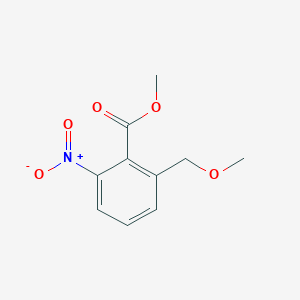

Methyl 2-(methoxymethyl)-6-nitrobenzoate

Description

Properties

CAS No. |

61940-23-6 |

|---|---|

Molecular Formula |

C10H11NO5 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

methyl 2-(methoxymethyl)-6-nitrobenzoate |

InChI |

InChI=1S/C10H11NO5/c1-15-6-7-4-3-5-8(11(13)14)9(7)10(12)16-2/h3-5H,6H2,1-2H3 |

InChI Key |

TZCWFUPTPIHVJU-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Directed Nitration of Prefunctionalized Intermediates

A common approach involves nitrating a precursor with a directing group that ensures the nitro group occupies the 6th position. For example, methyl 2-(hydroxymethyl)benzoate can serve as a substrate, where the hydroxyl group acts as an ortho/para director. Nitration under mixed acid conditions (HNO₃/H₂SO₄) at 0–5°C preferentially yields the para-nitro derivative (6th position) due to steric and electronic effects. Subsequent methylation of the hydroxyl group using dimethyl sulfate in alkaline conditions completes the synthesis.

Key Data:

Late-Stage Nitration of Protected Intermediates

Alternatively, introducing the nitro group after installing the methoxymethyl moiety avoids interference from the electron-donating methoxy group. Methyl 2-(methoxymethyl)benzoate undergoes nitration at the 6th position using acetyl nitrate (AcONO₂) in acetic anhydride, which moderates reactivity and enhances regioselectivity.

Key Data:

Methoxymethyl Group Installation via Alkylation and Etherification

Nucleophilic Substitution of Halogenated Intermediates

Methyl 2-(bromomethyl)-6-nitrobenzoate, prepared via bromination of the methyl group, reacts with sodium methoxide in tetrahydrofuran (THF) to yield the methoxymethyl derivative. Cuprous bromide catalysts enhance reaction rates and yields by facilitating oxidative addition.

Key Data:

Reductive Alkylation Pathways

Hydrogenation of methyl 2-nitro-6-(methoxymethyl)benzoate intermediates, though less common, offers a route to reduce nitro groups post-alkylation. Palladium-on-carbon (Pd/C) in methanol under 0.5–1.5 MPa H₂ pressure selectively reduces the nitro group without affecting the ester or methoxymethyl functionalities.

Key Data:

Comparative Analysis of Synthetic Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Directed Nitration | High regioselectivity | Requires protection/deprotection steps | 72–85% |

| Late-Stage Nitration | Avoids early nitro group interference | Moderate yields due to competing reactions | 68% |

| Nucleophilic Substitution | High efficiency with CuBr catalysis | Sensitive to moisture | 89–94% |

| Diazotization Cascade | Scalable for industrial production | Multi-step, time-intensive | 45–50% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methoxymethyl)-6-nitrobenzoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under suitable conditions.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Substitution: The methoxymethyl group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be achieved using acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: The major product is the corresponding amine.

Reduction: The major product is the carboxylic acid.

Substitution: The major products depend on the nucleophile used.

Scientific Research Applications

Methyl 2-(methoxymethyl)-6-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(methoxymethyl)-6-nitrobenzoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ester and methoxymethyl groups can undergo hydrolysis and substitution reactions, respectively. These interactions can affect biological pathways and enzyme activities.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 61940-23-6

- IUPAC Name : Methyl 2-(methoxymethyl)-6-nitrobenzoate

- Molecular Formula: C₁₀H₁₁NO₅

- Molecular Weight : 225.19804 g/mol

- Key Identifiers: InChIKey: Not explicitly provided (refer to experimental data in ). SMILES: COC(=O)C1=C(C=CC=C1N+[O-])COC

Physicochemical Properties :

- Hydrogen Bond Donors/Acceptors: 0 donors, 5 acceptors .

- Topological Polar Surface Area (TPSA) : 81.4 Ų, indicating moderate solubility in polar solvents.

- Lipophilicity (XlogP) : 1.3, suggesting balanced hydrophobic/hydrophilic characteristics.

- Stereochemistry: No stereocenters or chiral centers reported .

The methoxymethyl group in the target compound likely arises from alkylation or etherification steps during synthesis.

Comparison with Structurally Similar Compounds

2-Methoxycarbonyl-6-Nitrobenzoic Acid (CAS 21606-04-2)

- Similarity Score : 0.89 .

- Molecular Formula: C₉H₇NO₆

- Key Differences: Replaces the methoxymethyl group with a carboxylic acid (-COOH) at position 2. Crystallographic Data: Substituents on the benzene ring adopt non-planar conformations (dihedral angles: 29.99°–67.09°) to minimize steric hindrance . Applications: Precursor to agrochemicals and pharmaceuticals .

| Property | This compound | 2-Methoxycarbonyl-6-Nitrobenzoic Acid |

|---|---|---|

| Molecular Weight | 225.20 g/mol | 225.16 g/mol |

| Hydrogen Bond Acceptors | 5 | 6 |

| TPSA | 81.4 Ų | 115 Ų (estimated) |

| XlogP | 1.3 | 1.0 (estimated) |

Methyl 2-Methyl-3-Nitrobenzoate (CAS 59382-59-1)

- Similarity Score : 0.88 .

- Molecular Formula: C₉H₉NO₄

- Key Differences :

- Contains a methyl group (-CH₃) at position 2 instead of methoxymethyl (-CH₂OCH₃).

- Simpler structure with lower molecular weight (195.17 g/mol).

- Applications : Intermediate in organic synthesis.

| Property | This compound | Methyl 2-Methyl-3-Nitrobenzoate |

|---|---|---|

| Molecular Weight | 225.20 g/mol | 195.17 g/mol |

| Hydrogen Bond Acceptors | 5 | 4 |

| XlogP | 1.3 | 1.8 (estimated) |

Methyl 2-(Bromomethyl)-6-Nitrobenzoate (CID 21708527)

- Molecular Formula: C₉H₈BrNO₄

- Key Differences :

| Property | This compound | Methyl 2-(Bromomethyl)-6-Nitrobenzoate |

|---|---|---|

| Molecular Weight | 225.20 g/mol | 274.07 g/mol |

| Halogen Content | None | Bromine (Br) |

| TPSA | 81.4 Ų | 81.4 Ų |

Methyl 2-Nitrobenzoate (CAS 606-27-9)

- Molecular Formula: C₈H₇NO₄

- Key Differences: Lacks the methoxymethyl group; simpler ester structure. Lower TPSA (68.7 Ų) and higher XlogP (1.8) due to reduced polarity . Safety Profile: Classified as non-hazardous under GHS .

| Property | This compound | Methyl 2-Nitrobenzoate |

|---|---|---|

| Molecular Weight | 225.20 g/mol | 181.14 g/mol |

| Hydrogen Bond Acceptors | 5 | 4 |

| XlogP | 1.3 | 1.8 |

Key Findings and Implications

Bromine in CID 21708527 increases electrophilicity but introduces stability challenges .

Solubility and Lipophilicity :

- The target compound’s TPSA (81.4 Ų) and XlogP (1.3) strike a balance between solubility and membrane permeability, making it favorable for drug design .

Synthetic Utility :

- Analogs like 2-methoxycarbonyl-6-nitrobenzoic acid are precursors to agrochemicals, suggesting similar applications for the target compound .

Q & A

Q. What safety protocols are critical when handling this compound?

- Answer : Use flame-retardant lab coats, nitrile gloves, and fume hoods to avoid skin/eye contact. Monitor airborne concentrations via OSHA-approved methods (e.g., NIOSH 2529). Emergency showers and eye wash stations must be accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.